2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid
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Overview
Description
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then reacted with cyclohexylacetic acid under specific conditions to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives. For example:
Fmoc-glycine: Similar in structure but with a simpler amino acid backbone.
Fmoc-alanine: Another Fmoc-protected amino acid with a different side chain.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C24H27NO4/c1-25(24(15-22(26)27)13-7-2-8-14-24)23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,2,7-8,13-16H2,1H3,(H,26,27) |
InChI Key |
SQKZVADJMFXLBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCCC4)CC(=O)O |
Origin of Product |
United States |
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